3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Etherification: The chromen-4-one core is then etherified with 3-methylphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves esterification of the resulting intermediate with 3-methylbutanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives of the chromen-4-one core.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE exerts its effects involves interactions with various molecular targets. The compound’s aromatic rings and carbonyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbutyl 2-methylbutanoate
- 3-Methylbut-2-enal
- 3-Phenylprop-2-enal
Uniqueness
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H24O6/c1-15(2)9-10-26-22(24)14-27-17-7-8-19-20(12-17)28-13-21(23(19)25)29-18-6-4-5-16(3)11-18/h4-8,11-13,15H,9-10,14H2,1-3H3 |
InChI Key |
QNXBBMVRWXRBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.